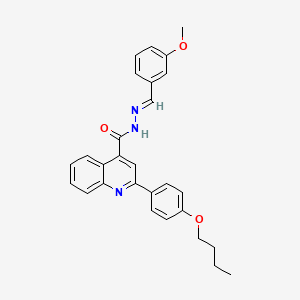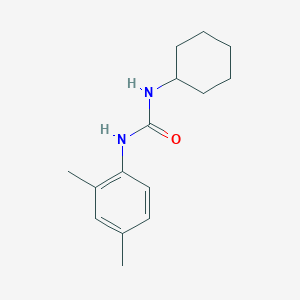
2-methoxy-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-(3-pyridinylmethyl)benzamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPBA is a white crystalline powder that is soluble in organic solvents and water.
科学的研究の応用
2-methoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. 2-methoxy-N-(3-pyridinylmethyl)benzamide has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, 2-methoxy-N-(3-pyridinylmethyl)benzamide has been studied for its potential use as a ligand in metal-organic frameworks (MOFs) and as a building block for the synthesis of other organic compounds.
作用機序
The mechanism of action of 2-methoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been proposed that 2-methoxy-N-(3-pyridinylmethyl)benzamide exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body. 2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 2-methoxy-N-(3-pyridinylmethyl)benzamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-methoxy-N-(3-pyridinylmethyl)benzamide has also been found to reduce inflammation and pain in animal models of inflammation. Additionally, 2-methoxy-N-(3-pyridinylmethyl)benzamide has been found to exhibit fluorescent properties, making it a useful tool for the detection of zinc ions in biological samples.
実験室実験の利点と制限
2-methoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. Additionally, it exhibits fluorescent properties, making it a useful tool for the detection of zinc ions in biological samples. However, 2-methoxy-N-(3-pyridinylmethyl)benzamide also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-methoxy-N-(3-pyridinylmethyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-methoxy-N-(3-pyridinylmethyl)benzamide. One area of research could focus on the development of new synthetic methods for the production of 2-methoxy-N-(3-pyridinylmethyl)benzamide and related compounds. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-methoxy-N-(3-pyridinylmethyl)benzamide and its potential use as a therapeutic agent for the treatment of cancer and inflammation. Finally, 2-methoxy-N-(3-pyridinylmethyl)benzamide could be further explored for its potential use as a ligand in metal-organic frameworks and as a building block for the synthesis of other organic compounds.
合成法
The synthesis of 2-methoxy-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methoxybenzoic acid with 3-pyridinemethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-2-6-12(13)14(17)16-10-11-5-4-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRIBQDWGHKXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)
![N,2,4,6-tetramethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5821560.png)
![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)



![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5821614.png)

![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)

![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)